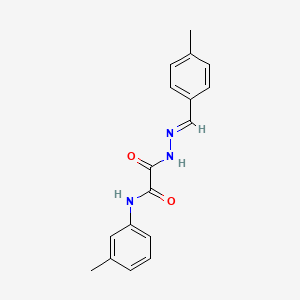

2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Description

Properties

Molecular Formula |

C17H17N3O2 |

|---|---|

Molecular Weight |

295.34 g/mol |

IUPAC Name |

N-(3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |

InChI |

InChI=1S/C17H17N3O2/c1-12-6-8-14(9-7-12)11-18-20-17(22)16(21)19-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |

InChI Key |

LEURKJHZWRCLNP-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves a multi-step process:

-

Formation of Hydrazone Intermediate: : The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

4-Methylbenzaldehyde+Hydrazine hydrate→4-Methylbenzylidenehydrazine

-

Acylation Reaction: : The hydrazone intermediate is then reacted with 3-methylphenyl isocyanate to form the final product. This step is typically performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

4-Methylbenzylidenehydrazine+3-Methylphenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding azo compounds.

-

Reduction: : Reduction of the oxoacetamide group can yield the corresponding amine derivative.

-

Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Azo compounds.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also participate in binding interactions, stabilizing the compound within the active site of a target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Properties

The following table summarizes key analogs, their substituents, molecular formulas, and molecular weights:

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups increase hydrophobicity, which may influence membrane permeability and bioavailability .

- Positional Effects : Substituents at the 4-position on the benzylidene ring (e.g., 4-OCH₃ in ) often confer greater steric stability than ortho-substituted analogs (e.g., 2-OCH₃ in ).

Antimalarial Activity

- Bromo- and Quinoline-Substituted Analogs: Compounds like (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide (MW: 527.83 g/mol) demonstrated potent activity against Plasmodium falciparum (IC₅₀: 0.8 µM) due to the quinoline moiety’s ability to disrupt heme detoxification in parasites .

- Nitro-Substituted Analogs: 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide showed moderate antimalarial activity (IC₅₀: 12.3 µM), attributed to the nitro group’s redox-active properties .

Enzyme Inhibition

- Thiazolidinone Derivatives: Analogs such as 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (MW: 422.45 g/mol) inhibited cyclooxygenase-2 (COX-2) with 85% efficacy at 10 µM, linked to the thiazolidinone ring’s interaction with catalytic residues .

Biological Activity

The compound 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a hydrazine derivative with the molecular formula . Its structure features a hydrazine linkage, which is common in various biologically active compounds. This article focuses on the biological activity of this compound, discussing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- 4-Methylbenzylidene group : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

- 3-Methylphenyl moiety : This group may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.35 g/mol |

| Functional Groups | Hydrazine, Carbonyl |

| Solubility | Soluble in organic solvents |

Preliminary studies suggest that This compound may interact with various biological targets, particularly enzymes and receptors implicated in disease pathways. The hydrazine linkage is known to enhance the reactivity of such compounds, potentially leading to significant biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, analogs of benzylidene-hydrazines have demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models . This suggests that our compound could also possess antioxidant capabilities, which are crucial for mitigating cellular damage in diseases such as cancer.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is beneficial for treating hyperpigmentation disorders. Studies on related compounds have shown effective inhibition of tyrosinase activity in B16F10 melanoma cells, indicating that This compound may similarly affect melanin synthesis .

Table 2: Inhibition of Tyrosinase by Related Compounds

| Compound Name | Tyrosinase Inhibition (%) | IC50 (µM) |

|---|---|---|

| Analog 1 | 70 | 6.2 |

| Analog 3 | 80 | 4.7 |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of related hydrazine derivatives on cancer cell lines. For example, some analogs did not exhibit significant cytotoxicity at concentrations below 20 µM, while others showed dose-dependent cytotoxic effects . This highlights the importance of structural modifications in determining the biological activity of hydrazine derivatives.

Case Studies and Research Findings

- Antimicrobial Activity : Some structurally similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Several studies have focused on the anticancer potential of hydrazine derivatives, with findings indicating that modifications can enhance selectivity and potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide, and how can reaction conditions be optimized?

- Synthesis : The compound is typically synthesized via a multi-step process. A common approach involves the condensation of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate, followed by reaction with N-(3-methylphenyl)-2-oxoacetamide. Key steps include temperature control (e.g., reflux at 100°C) and solvent selection (e.g., ethanol or methanol) to enhance yield .

- Optimization : Reaction efficiency depends on stoichiometric ratios, catalyst use (e.g., piperidine for imine formation), and purification methods like recrystallization with methanol . Monitoring via TLC or HPLC ensures purity (>95%) .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Structural Analysis :

- NMR Spectroscopy : Identifies proton environments (e.g., hydrazino protons at δ 8.5–9.5 ppm and aromatic protons in the 6.5–7.5 ppm range) .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between hydrazino and carbonyl groups) .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different reaction conditions, and what are the mechanistic implications?

- Reactivity :

- Oxidation : Using KMnO4 or H2O2 oxidizes the hydrazino group to azo derivatives, altering biological activity .

- Hydrolysis : Acidic/basic conditions cleave the hydrazine linkage, yielding 4-methylbenzaldehyde and N-(3-methylphenyl)-2-oxoacetamide fragments .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Data Discrepancies : Variations in substituents (e.g., methoxy vs. nitro groups) or assay conditions (e.g., microbial strains, cell lines) can lead to conflicting results. For example:

- Antimicrobial Activity : MIC values vary with Gram-positive vs. Gram-negative bacteria due to differences in cell wall permeability .

- Anticancer Effects : Apoptosis induction in cancer cells (IC50 ~10–50 µM) depends on substituent electronegativity and lipophilicity .

Q. How does this compound compare to structurally analogous hydrazino-acetamide derivatives in terms of binding affinity and selectivity?

- Comparative Analysis :

- Binding Affinity : The 4-methylbenzylidene group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition vs. 3,5-dimethyl analogs) .

- Selectivity : Substitution at the phenyl ring (e.g., 3-methyl vs. 4-methoxy) modulates selectivity for tyrosine kinases over serine/threonine kinases .

Q. What are the challenges in elucidating the compound’s mechanism of action in complex biological systems?

- Challenges :

- Off-target effects due to promiscuous binding to multiple receptors (e.g., GPR139 vs. serotonin receptors) .

- Metabolic instability (e.g., hepatic CYP450-mediated oxidation of the hydrazine group) .

- Solutions :

- Proteomic Profiling : SILAC-based assays identify direct protein targets .

- Prodrug Design : Masking the hydrazino group with acetyl or PEG moieties improves pharmacokinetics .

Methodological Considerations

Q. What in vitro and in silico models are recommended for preliminary toxicity and efficacy screening?

- In Vitro Models :

- Cytotoxicity : MTT assays on HEK293 (normal) vs. MCF-7 (cancer) cells .

- Genotoxicity : Comet assay for DNA damage assessment .

- In Silico Tools :

- ADMET Prediction : SwissADME estimates bioavailability (%F >50%) and blood-brain barrier permeability (logBB <0.3) .

Q. How can researchers address solubility limitations during formulation for biological assays?

- Solubility Enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.